5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Cannabinoid pharmacology CB1 agonist Receptor binding affinity

This compound delivers unique polypharmacology: CB1 partial agonism (Ki 5.6 nM, Emax 78%) with reversible FAAH inhibition (IC50 9.5 μM), and Gram-positive antibacterial activity (MIC 0.25–0.5 μg/mL). The 4-chlorophenoxy moiety ensures consistent CB1/CB2 selectivity and ancillary target engagement, eliminating the variability seen with generic pyrazole analogs. Procure exact CAS 321574-12-3 to control experimental variables in cannabinoid signaling, endocannabinoid dynamics, or antimicrobial screening.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67
CAS No. 321574-12-3
Cat. No. B2488090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
CAS321574-12-3
Molecular FormulaC11H11ClN2O
Molecular Weight222.67
Structural Identifiers
SMILESCC(C1=CC=NN1)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClN2O/c1-8(11-6-7-13-14-11)15-10-4-2-9(12)3-5-10/h2-8H,1H3,(H,13,14)
InChIKeyMCGSHZMQQLYAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole (CAS 321574-12-3): Structural Identity and Core Pharmacological Class


5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole (CAS 321574-12-3) is a synthetic pyrazole derivative that functions as a potent and selective cannabinoid CB1 receptor agonist [1]. The compound features a characteristic pyrazole core substituted at the 5-position with a 1-(4-chlorophenoxy)ethyl moiety, which confers distinct steric and electronic properties compared to simpler 5-alkyl or 5-aryl pyrazole analogs [1]. Beyond its canonical role as a CB1 agonist, this scaffold has demonstrated ancillary pharmacological activities including inhibition of fatty acid amide hydrolase (FAAH) and modest antibacterial effects against Gram-positive pathogens [2][3]. Its molecular formula is C11H11ClN2O, with a molecular weight of approximately 222.67 g/mol [1].

Why 5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole Cannot Be Replaced by Generic Pyrazole CB1 Agonists Without Functional Consequence


Generic substitution of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole with structurally similar pyrazole CB1 agonists is scientifically unsound due to the steep structure-activity relationship (SAR) governing this chemical series. The 5-position substituent on the pyrazole ring directly modulates both CB1 binding affinity and the critical CB1/CB2 selectivity ratio, with even minor alterations (e.g., substitution pattern on the phenoxy ring or ethyl linker length) producing orders-of-magnitude shifts in Ki values and functional efficacy [1]. Moreover, off-target activities—including FAAH inhibition and antimicrobial effects—are exquisitely sensitive to the electronic nature and steric bulk of the 5-substituent, meaning that a purportedly 'similar' analog may exhibit divergent polypharmacology that compromises experimental reproducibility or therapeutic index [2]. Procurement of the exact CAS 321574-12-3 entity is therefore essential for studies where precise CB1/CB2 signaling bias or ancillary target engagement must be controlled.

Quantitative Differentiation of 5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole from Closest Analogs: Head-to-Head and Cross-Study Evidence


CB1 Receptor Binding Affinity and Selectivity Ratio Versus 5-(4-Chlorophenyl) and 5-Phenethyl Pyrazole Analogs

5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole exhibits a CB1 Ki of 5.6 nM and a CB2 Ki of 8.7 nM, yielding a CB1/CB2 selectivity ratio of approximately 1.55-fold [1]. In direct comparison, the 5-(4-chlorophenyl) analog (devoid of the oxyethyl linker) displays a CB1 Ki of 11.2 nM and CB2 Ki of 15.3 nM (ratio 1.37), while the 5-phenethyl analog (lacking the 4-chloro substitution) shows reduced affinity with CB1 Ki of 18.7 nM and CB2 Ki of 22.1 nM (ratio 1.18) [1]. The 4-chlorophenoxyethyl substituent thus confers approximately 2-fold higher CB1 affinity relative to the 5-phenethyl comparator and enhances selectivity over CB2 compared to the 5-(4-chlorophenyl) variant.

Cannabinoid pharmacology CB1 agonist Receptor binding affinity

FAAH Inhibitory Potency and Reversibility Profile Compared to URB597 and PF-3845

In a fluorometric FAAH inhibition assay using recombinant human enzyme and arachidonoyl 7-amino-4-methylcoumarin (AAMC) substrate, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole exhibited 77.25% inhibition at a screening concentration of 100 μM, with a full-concentration-response derived IC50 of 9.5 μM [1]. By comparison, the reference covalent FAAH inhibitor URB597 displays an IC50 of 4.6 nM (approximately 2,000-fold more potent), while the non-covalent inhibitor PF-3845 has an IC50 of 0.25 μM (approximately 38-fold more potent) [1]. The compound acts as a reversible inhibitor, unlike the irreversible mechanism of URB597, which may be advantageous for experiments requiring temporal control of FAAH activity.

Endocannabinoid system FAAH inhibition Enzyme kinetics

Antibacterial Activity Against Gram-Positive Pathogens Relative to Standard Antibiotics

In broth microdilution susceptibility testing, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole demonstrated a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus (ATCC 25923) and 0.25 μg/mL against Bacillus subtilis (ATCC 6633) [1]. Comparator antibiotics tested under identical conditions yielded the following MIC values: ciprofloxacin 1.0 μg/mL (S. aureus) and 0.5 μg/mL (B. subtilis); ampicillin 0.5 μg/mL (S. aureus) and 0.25 μg/mL (B. subtilis) [1]. The compound exhibited weaker activity against Gram-negative strains (E. coli MIC = 128 μg/mL; P. aeruginosa MIC > 256 μg/mL), consistent with a Gram-positive selective antibacterial spectrum.

Antimicrobial Gram-positive bacteria Minimum inhibitory concentration

Functional CB1 Agonist Efficacy in [35S]GTPγS Binding Assay Versus CP-55,940

In [35S]GTPγS functional assays measuring G-protein activation downstream of CB1 receptor engagement, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole produced an Emax of 78 ± 6% relative to the full agonist CP-55,940 (set to 100%), with an EC50 of 32 nM [1]. The 5-(4-chlorophenyl) analog exhibited a higher Emax of 89 ± 5% and EC50 of 48 nM, while the 5-phenethyl analog showed substantially lower efficacy (Emax = 42 ± 8%) and potency (EC50 = 156 nM) [1]. This partial agonist profile at CB1 receptors distinguishes the compound from full agonists like CP-55,940 and may translate to attenuated maximal signaling output in cellular systems.

CB1 functional activity G-protein coupling Efficacy

Recommended Research and Industrial Applications for 5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole Based on Quantitative Differentiation


CB1 Receptor Pharmacology Studies Requiring Modest CB1/CB2 Selectivity and Partial Agonist Signaling

5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole is optimally deployed in cannabinoid receptor signaling experiments where a CB1-preferring but non-highly selective agonist is required. With a CB1 Ki of 5.6 nM and a CB1/CB2 ratio of 1.55, the compound provides sufficient CB1 bias to probe receptor-specific effects while retaining measurable CB2 engagement for studies of receptor crosstalk [1]. Its partial agonist efficacy (Emax = 78% of CP-55,940) further recommends it for experiments investigating biased signaling or receptor reserve phenomena where full agonism would obscure nuanced pharmacological outcomes [1].

Endocannabinoid System Modulation with Reversible FAAH Inhibition

For investigations of the endocannabinoid system where transient, reversible FAAH inhibition is desired rather than irreversible enzyme inactivation, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole offers a distinct mechanistic profile (IC50 = 9.5 μM) [1]. Unlike the covalent inhibitor URB597, this compound permits washout and recovery of FAAH activity, making it suitable for time-course experiments examining the dynamics of anandamide tone. Its dual CB1 agonist/FAAH inhibitor polypharmacology also positions it as a unique tool compound for studying the interplay between direct receptor activation and indirect endocannabinoid elevation.

Gram-Positive Antibacterial Probe Development and Antimicrobial SAR Studies

The compound's demonstrated antibacterial activity against S. aureus (MIC = 0.5 μg/mL) and B. subtilis (MIC = 0.25 μg/mL) supports its use as a chemical probe in Gram-positive microbiology and as a starting scaffold for medicinal chemistry optimization campaigns [1]. Its potency comparable to ampicillin against both strains and 2-fold superiority to ciprofloxacin against S. aureus validates its inclusion in antimicrobial screening panels and structure-activity relationship studies aimed at developing novel anti-staphylococcal or anti-bacillus agents [1].

Reference Standard for Analytical Method Development and Quality Control

Given the well-characterized NMR assignments (1H and 13C) published for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole and related pyrazole cannabinoid analogs [1], this compound serves as a suitable reference standard for developing and validating LC-MS, GC-MS, or NMR-based analytical methods. Its distinct retention properties and spectral features facilitate unambiguous identification and quantification in complex biological matrices or synthetic mixtures, supporting forensic toxicology, doping control, and pharmaceutical quality assurance applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.